2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a molecular formula of C22H27NO5 This compound is characterized by its intricate structure, which includes a benzoyl group, a phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. One common method starts with the preparation of the benzoyl intermediate, which is then reacted with a phenyl compound to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.
Substitution: Hydroxide ions (OH-), amines (NH2-), organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]acetic acid
- 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]propanoic acid
- 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]butanoic acid
Uniqueness
What sets 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1253955-60-0 |
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Molecular Formula |
C24H29NO6 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[4-[(2,4-dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-15-6-11-19(16(2)12-15)22(28)30-14-17-7-9-18(10-8-17)20(21(26)27)13-25-23(29)31-24(3,4)5/h6-12,20H,13-14H2,1-5H3,(H,25,29)(H,26,27) |
InChI Key |
GZKGVCBKFIAZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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